Globotriaosylceramide Sphingosine
Globotriaosylceramide Sphingosine
Brand Name:
Vulcanchem
CAS No.:
126550-86-5
VCID:
VC0149114
InChI:
InChI=1S/C36H67NO17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(41)20(37)19-49-34-30(47)27(44)32(23(17-39)51-34)54-36-31(48)28(45)33(24(18-40)52-36)53-35-29(46)26(43)25(42)22(16-38)50-35/h14-15,20-36,38-48H,2-13,16-19,37H2,1H3/b15-14+/t20-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31+,32+,33-,34+,35+,36-/m0/s1
SMILES:
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)N)O
Molecular Formula:
C₃₆H₆₇NO₁₇
Molecular Weight:
785.9 g/mol
Globotriaosylceramide Sphingosine
CAS No.: 126550-86-5
Reference Standards
VCID: VC0149114
Molecular Formula: C₃₆H₆₇NO₁₇
Molecular Weight: 785.9 g/mol
CAS No. | 126550-86-5 |
---|---|
Product Name | Globotriaosylceramide Sphingosine |
Molecular Formula | C₃₆H₆₇NO₁₇ |
Molecular Weight | 785.9 g/mol |
IUPAC Name | (2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C36H67NO17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(41)20(37)19-49-34-30(47)27(44)32(23(17-39)51-34)54-36-31(48)28(45)33(24(18-40)52-36)53-35-29(46)26(43)25(42)22(16-38)50-35/h14-15,20-36,38-48H,2-13,16-19,37H2,1H3/b15-14+/t20-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31+,32+,33-,34+,35+,36-/m0/s1 |
Standard InChIKey | GRGNVOCPFLXGDQ-TWHXEDJUSA-N |
Isomeric SMILES | CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)N)O |
SMILES | CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)N)O |
Canonical SMILES | CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)N)O |
Appearance | Unit:1 mgSolvent:nonePurity:98+%Physical solid |
Synonyms | ((2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl O-α-D-galactopyranosyl-(1→4)-O-β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside; lyso-Gb3; (2R,3R,4S,5R,6R)-2-(((2R,3R,4R,5R,6S)-6-(((2R,3S,4R,5R,6R)-6-(((2S,3R,E)-2-Amino-3-hydroxyoctadec-4-en-1-yl)oxy)-4,5 |
Reference | 1. M. Jacewicz, H. Clausen, E. Nudelman, A. Donohue-Rolfe, G. Keusch, J Exp Med., Vol.163:6 pp.1391-1404, 19862. S. Bekri, O. Lidove, R. Jaussaud, B. Knebelmann, F. Barbey, Med Chem Vol. 4:4 pp. 289–297, 20063. J. Groener, et al., Clin Chem. Vol. 53:4 pp.742-747, 20074. K. Mills, A. Johnson, B. Winchester, FEBS Lett., Vol. 515 pp. 171-176, 20025. C. Menge et al., Vet Immunol Immunopathol., Vol. 83 pp.19-36, 2001 |
PubChem Compound | 6449939 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume